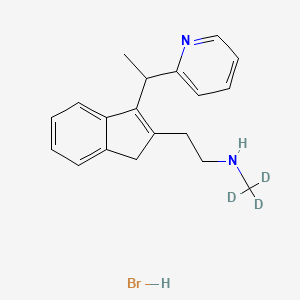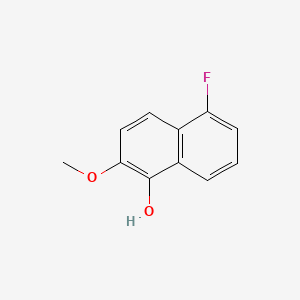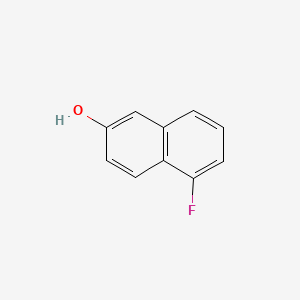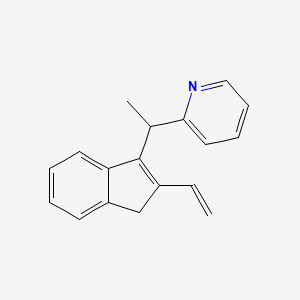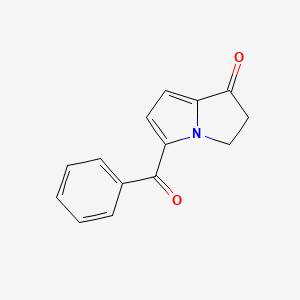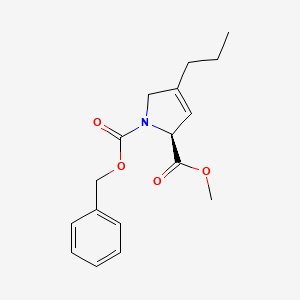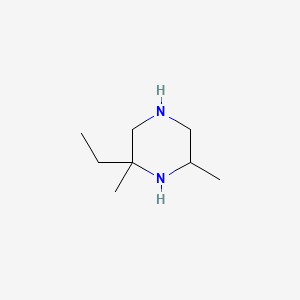
trans-4-Hydroxy-D-proline hydrochloride
Overview
Description
“trans-4-Hydroxy-D-proline hydrochloride” is a compound with the IUPAC name (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride . It is a white to pale pink solid and is used for research and development .
Synthesis Analysis
The synthesis of “this compound” has been studied extensively. A basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the NOG (non-oxidative glycolysis) pathway rearranged the central carbon metabolism, redirecting glucose towards acetyl-CoA .
Molecular Structure Analysis
The molecular weight of “this compound” is 167.59 . The InChI code is 1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m0./s1 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been explored in various studies. For instance, the expression of P4H can restore cell growth and proline hydroxylation as an alternative bypass to restore a TCA cycle .
Physical and Chemical Properties Analysis
“this compound” is a white to pale pink solid . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .
Scientific Research Applications
Amino Acid Analysis and Epimerization
trans-4-Hydroxy-D-proline hydrochloride has been involved in the study of amino acid analysis and epimerization. Research has indicated that trans-4-hydroxy-L-proline can epimerize to cis-4-hydroxy-D-proline under specific conditions, such as during the acid hydrolysis of collagen. This reaction is significant for amino acid analyses since the cis epimer may elude detection due to co-elution with other amino acids like threonine, thus posing challenges in analytical accuracy. A method has been developed to deaminate primary amino acids in hydrolyzates to facilitate the quantification of various proline and hydroxyproline isomers without modifying the chromatographic conditions (Dziewiatkowski, Hascall, & Riolo, 1972).
Metabolic Engineering and Synthesis
This compound is recognized for its significant role in metabolic engineering and synthesis. It's a crucial amino acid extensively utilized in medicinal and industrial applications due to its value as a chiral building block for organic synthesis, especially pharmaceuticals. The fermentative production by microorganisms and the improvements made in the biosynthetic pathway through metabolic engineering are pivotal for its efficient production. This process addresses limitations such as low productivity and environmental concerns associated with traditional production methods like the acidic hydrolysis of collagen (Zhang et al., 2021).
Novel Reactions and Applications
The compound has been utilized in novel synthetic reactions, such as serving as a nucleophilic coupling partner with aryl halides, facilitated by copper iodide. This reaction pathway opens up possibilities for producing N-aryl pyrroles, expanding the scope of this compound's applications in organic synthesis and pharmaceutical development (Reddy, Kumar, & Rao, 2011).
Biochemical and Structural Analysis
This compound's role extends to biochemical and structural analysis. It's used in the biosynthesis of specific antibiotics, acting as an intermediate. Its incorporation into the peptide-bound structure and its impact on the catalytic activation and cell signaling in animal cells highlight its biochemical significance. It's involved in various physiological processes, including responses to dietary changes and hypoxia, showcasing its relevance in metabolic regulation and health (Katz, Kamal, & Mason, 1979; Hu, He, & Wu, 2021).
Mechanism of Action
Target of Action
Trans-4-Hydroxy-D-Proline Hydrochloride, also known as (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, primarily targets the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD) . HypD is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . It is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .
Mode of Action
The compound interacts with its targets by undergoing a post-translational hydroxylation process . This process primarily affects proteins, especially collagen, and to a much lesser extent, non-collagen proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Biochemical Pathways
This compound affects several biochemical pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway , and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .
In microbial cell factories, the biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the NOG (non-oxidative glycolysis) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA .
Pharmacokinetics
It is known that the compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .
Result of Action
The compound’s action results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It also has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . Additionally, it possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in microbial cell factories, the fermentation process of T-4-HYP is optimized using a continuous feeding method . The rate of sugar supplementation controls the dissolved oxygen concentrations during fermentation, and Fe 2+ is continuously fed to supplement the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .
Future Directions
The future directions for “trans-4-Hydroxy-D-proline hydrochloride” research could involve further optimization of its synthesis pathway . Additionally, more research could be conducted on its potential applications in various fields.
Relevant Papers
Several papers have been published on “this compound”. These include studies on its synthesis , its role in animal metabolism , and its potential as a target for antibiotic treatment .
Biochemical Analysis
Biochemical Properties
Trans-4-Hydroxy-D-proline hydrochloride is involved in various biochemical reactions, primarily related to collagen synthesis and stability. It interacts with several enzymes, including prolyl hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This hydroxylation is crucial for the stability of the collagen triple helix structure. Additionally, this compound can interact with proteins such as collagen and elastin, contributing to the structural integrity of connective tissues .
Cellular Effects
This compound influences various cellular processes, particularly those related to collagen synthesis and maintenance. It affects cell signaling pathways involved in extracellular matrix production and remodeling. For instance, it can modulate the activity of hypoxia-inducible factor (HIF), which plays a role in cellular responses to low oxygen levels. This compound also impacts gene expression related to collagen synthesis, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins. It acts as a substrate for prolyl hydroxylase, facilitating the hydroxylation of proline residues in collagen. This hydroxylation is essential for the proper folding and stability of the collagen triple helix. Additionally, this compound can influence enzyme activity, either by activation or inhibition, and alter gene expression patterns related to collagen synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over time, degradation products may form, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on collagen synthesis and cellular function, making it a valuable tool for studying connective tissue biology .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance collagen synthesis and improve tissue integrity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to collagen metabolism. It is metabolized by enzymes such as prolyl hydroxylase and proline oxidase, which convert it into other metabolites that can be utilized in various biochemical processes. These metabolic pathways are crucial for maintaining the balance of collagen synthesis and degradation, ensuring proper tissue function and repair .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can be incorporated into collagen or other proteins. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability, affecting its localization and accumulation in specific areas .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its role in cellular processes. It is primarily found in the endoplasmic reticulum, where collagen synthesis occurs. Post-translational modifications, such as hydroxylation, direct it to specific compartments or organelles, ensuring its proper function in collagen production and maintenance .
Properties
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661343 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142347-81-7 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142347-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


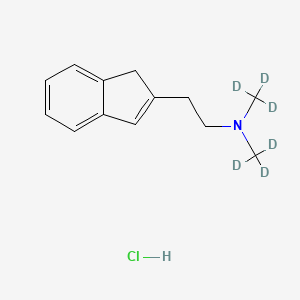
![9-Hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B584115.png)
